
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol typically involves the reductive amination of a suitable ketone precursor with an amine. One common method involves the reaction of 4,4-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone derivatives.
Reduction: 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexane.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
科学研究应用
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which 1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to physiological effects.
相似化合物的比较
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclohexane ring.
4,4-Dimethylcyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the amino group.
1-(1-Aminopropan-2-yl)cyclohexanol: Similar structure but without the dimethyl substitution on the cyclohexane ring
Uniqueness
1-(1-Aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a dimethyl-substituted cyclohexane ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(1-aminopropan-2-yl)-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-12)11(13)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI 键 |
LVMARDDDWNLUSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)C1(CCC(CC1)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


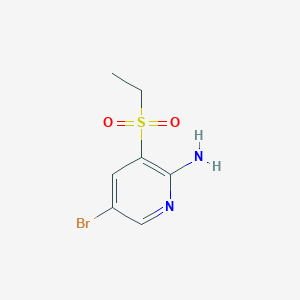
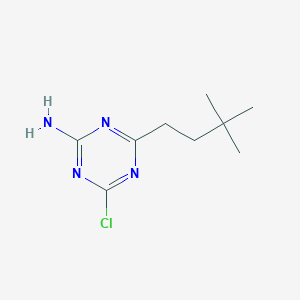
![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

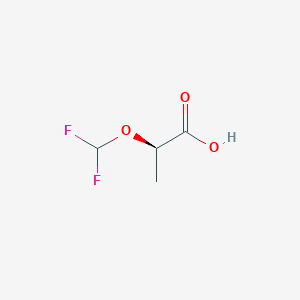
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)

![{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
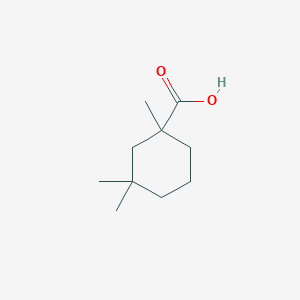

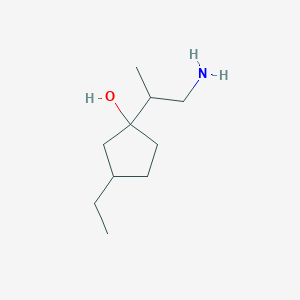

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
